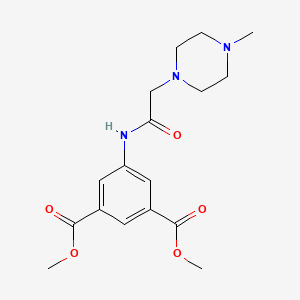
Methyl 3-(methoxycarbonyl)-5-(2-(4-methylpiperazinyl)acetylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of indenopyrazoles, which share a similar complexity to the compound of interest, was achieved from indanones and phenyl isothiocyanates in two steps . Another example is the preparation of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate from methyl N-(benzyloxycarbonyl)glycinate and t-butoxybis(dimethylamino)methane, which was then used to synthesize various heterocyclic compounds . These methods demonstrate the versatility of synthetic approaches in creating complex molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been investigated using various spectroscopic techniques and quantum chemical calculations. For example, the structure, vibrational frequencies, and electronic absorption of a 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one molecule were studied using FT-IR, micro-Raman, UV-Vis, and DFT/B3LYP methods . These studies are crucial for understanding the physical and chemical properties of such compounds.
Chemical Reactions Analysis
The compounds related to the target molecule participate in various chemical reactions. Cyano(ethoxycarbonothioylthio)methyl benzoate, for example, was used as a one-carbon radical equivalent in radical addition reactions to olefins . Another compound, methyl 2-benzoylamino-3-dimethylaminopropenoate, was reacted with different diketones to synthesize fused pyranones . These reactions highlight the reactivity of such molecules and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to the target molecule are influenced by their functional groups and molecular geometry. The presence of methoxy and methoxycarbonyl groups, as seen in some of the discussed compounds, can affect properties like solubility, reactivity, and biological activity . The synthesis and characterization of these compounds provide valuable information on their behavior in various environments and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Systems
- Chemical Reagents for Heterocyclic Systems : It has been used as a reagent in the synthesis of heterocyclic compounds such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-one, and others. These compounds have potential applications in various fields, including pharmaceuticals and agrochemicals (Selič, Grdadolnik, & Stanovnik, 1997).
Biological Activity
- Antiproliferative Activity : Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), a compound synthesized from similar chemical precursors, exhibited promising antiproliferative activity towards human cancer cells, highlighting its potential as a tubulin polymerization inhibitor (Minegishi et al., 2015).
Chemical Transformations and Properties
- Crystal Structure Analysis : The compound has been subject to crystal structure analysis to understand its molecular arrangement, which is crucial for designing new drugs and materials. Such studies provide insights into the compound's chemical behavior and reactivity (Moser, Bertolasi, & Vaughan, 2005).
Antimicrobial and Molluscicidal Activity
- Bioactive Constituents : Related chemical compounds have been isolated from natural sources, exhibiting activities such as chymotrypsin inhibition and antimicrobial effects against specific bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents (Atta-ur-rahman et al., 1997).
Eigenschaften
IUPAC Name |
dimethyl 5-[[2-(4-methylpiperazin-1-yl)acetyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-19-4-6-20(7-5-19)11-15(21)18-14-9-12(16(22)24-2)8-13(10-14)17(23)25-3/h8-10H,4-7,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNNXECYSHBUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

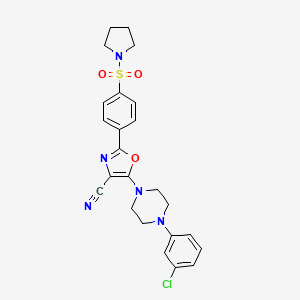

![16-[(Oxolan-2-yl)methyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2517958.png)
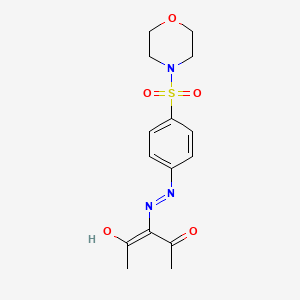
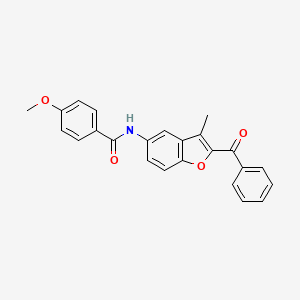
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2517963.png)
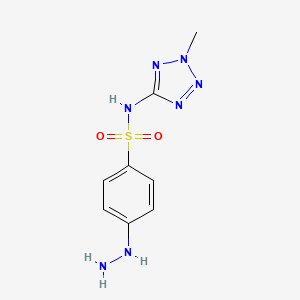
![2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2517965.png)
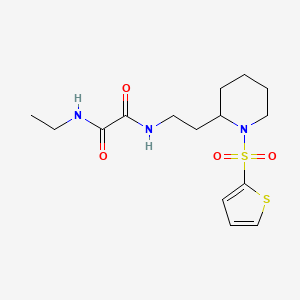
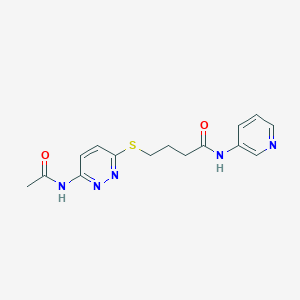
![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2517970.png)
![2-hydroxy-N-(1-hydroxybutan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2517973.png)
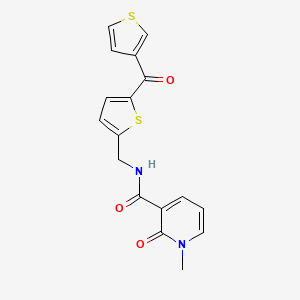
![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)